{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine
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Overview
Description
The compound “{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine” appears to contain a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring through a methylene bridge . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of “{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine” would likely show the presence of a furan ring, a phenyl ring, and a trifluoromethyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The phenyl ring is a six-membered aromatic ring with six carbon atoms, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The furan ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine” would depend on its exact molecular structure. Trifluoromethyl groups are known to increase the lipophilicity of compounds, which can affect their solubility and permeability .Scientific Research Applications
Antiviral Agents: The compound’s structure can be modified to create potent antiviral drugs. For instance, derivatives of 5-[3-(Trifluoromethyl)phenyl]-2-furylmethylamine have been investigated for their broad-spectrum antiviral activity .
Neurotransmitter Modulation: The trifluoromethyl group in the para-position of the phenolic ring enhances the potency of serotonin uptake inhibitors. This modification could lead to the development of more effective antidepressants and anxiolytics .
Materials Science and Organic Electronics
The electron-rich furan ring in 5-[3-(Trifluoromethyl)phenyl]-2-furylmethylamine makes it an interesting building block for organic semiconductors and conductive polymers. Potential applications include:
- Molecularly Imprinted Polymers : Electrochemical deposition of thiophene derivatives containing the –PhCF3 group on electrode surfaces has been explored as an alternative method for creating molecularly imprinted polymers .
Catalysis and Synthetic Chemistry
Researchers have investigated the reactivity of 5-[3-(Trifluoromethyl)phenyl]-2-furylmethylamine in various reactions. Notable findings include:
- Knoevenagel Condensations : The compound has been used in Knoevenagel condensation reactions with active methyl or methylene compounds, yielding diverse products. For example, thermolysis of methyl 2-azido-3-{5-[3-(Trifluoromethyl)phenyl]-2-furyl}propenoate led to the formation of methyl 2-[3-(Trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate .
Future Directions
The future directions for research on “{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine” would depend on its biological activity and potential applications. Trifluoromethyl groups are often used in medicinal chemistry to improve the properties of drug candidates, so this compound could potentially be explored for its medicinal properties .
properties
IUPAC Name |
[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6H,7,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILPHDFBPOMDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine |
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